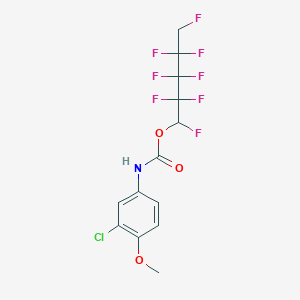
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, a chloro group, and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate typically involves the reaction of 1,2,2,3,3,4,4,5-octafluoropentanol with N-(3-chloro-4-methoxyphenyl)isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The carbamate group can be reduced to form an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of N-(3-azido-4-methoxyphenyl)carbamate or N-(3-thio-4-methoxyphenyl)carbamate.
Oxidation Reactions: Formation of 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-formylphenyl)carbamate.
Reduction Reactions: Formation of 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)amine.
Aplicaciones Científicas De Investigación
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of specialty polymers and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The fluorinated carbamate group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the chloro and methoxy groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
Uniqueness
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate is unique due to the presence of both a fluorinated carbamate group and a substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H10ClF8NO3 |
|---|---|
Peso molecular |
415.66 g/mol |
Nombre IUPAC |
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C13H10ClF8NO3/c1-25-8-3-2-6(4-7(8)14)23-10(24)26-9(16)12(19,20)13(21,22)11(17,18)5-15/h2-4,9H,5H2,1H3,(H,23,24) |
Clave InChI |
PMDGQVMJRRYRDX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)OC(C(C(C(CF)(F)F)(F)F)(F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


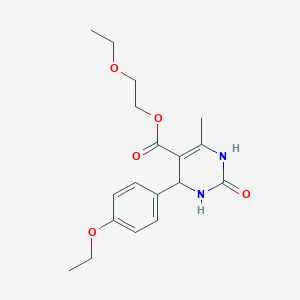
![3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B14950851.png)
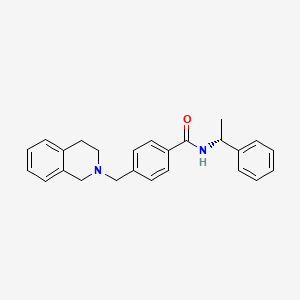
![2-[4-(1,3-Benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B14950867.png)
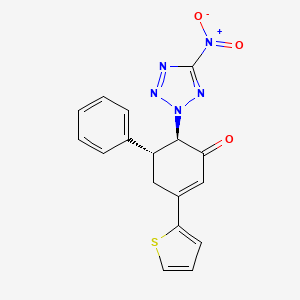
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B14950874.png)
![N-{4-[(4-{5-[({4-[(naphthalen-1-ylcarbonyl)amino]phenyl}carbonyl)amino]-1H-benzimidazol-2-yl}phenyl)carbamoyl]phenyl}naphthalene-1-carboxamide](/img/structure/B14950882.png)
![methyl {(3Z)-3-[2-({[(4-tert-butylphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14950886.png)
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14950887.png)
![3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B14950888.png)
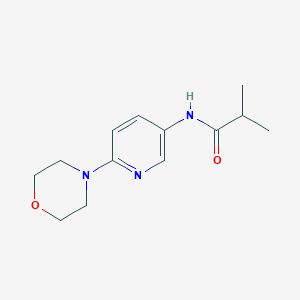
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B14950898.png)
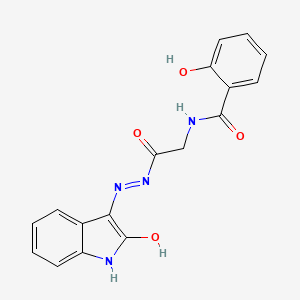
![N~2~-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B14950913.png)
